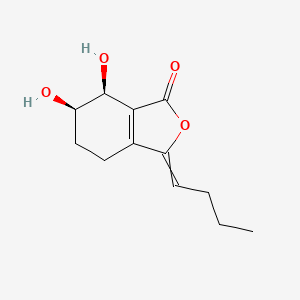

(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one is a complex organic compound with a unique structure that includes a butylidene group, two hydroxyl groups, and a tetrahydrobenzofuran ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of a Diels-Alder reaction, followed by selective reduction and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The butylidene group can be reduced to a butyl group.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the butylidene group can produce a fully saturated tetrahydrobenzofuran derivative.

Scientific Research Applications

(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of (6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrobenzofuran derivatives and compounds with butylidene and hydroxyl groups. Examples include:

- (6R,7S)-6,7-Epoxyoctadecanoic acid

- (6R,7S)-himachala-9,11-diene

- Various polyketides and terpenoids with similar structural motifs .

Uniqueness

What sets (6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Biological Activity

(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one, commonly referred to as Senkyunolide H, is a naturally occurring compound primarily found in various species of the Angelica genus, such as Angelica gigas and Angelica sinensis . This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of Senkyunolide H, supported by case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| Density | 1.28 g/cm³ |

| Boiling Point | 444.8 ± 45.0 °C (Predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO |

| pKa | 12.78 ± 0.40 (Predicted) |

Antimicrobial Activity

Research indicates that Senkyunolide H exhibits significant antimicrobial properties. A study conducted by Yao et al. (2020) demonstrated its effectiveness against various bacterial strains. The compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Effects

Senkyunolide H has been reported to possess anti-inflammatory effects through the modulation of pro-inflammatory cytokines. In vitro studies revealed that treatment with Senkyunolide H reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its use in inflammatory diseases.

Anticancer Properties

The anticancer potential of Senkyunolide H has been explored in several studies. A notable investigation by Chen et al. (2019) focused on its effects on human cancer cell lines. The results indicated that Senkyunolide H induced apoptosis in breast cancer cells via the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.

The biological activity of Senkyunolide H is attributed to its interaction with specific molecular targets involved in cellular signaling pathways:

- Inhibition of Enzymatic Activity : Senkyunolide H may inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It appears to modulate pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer cell survival.

Case Studies

-

Case Study on Antimicrobial Activity :

- Study : Yao Weiyi et al., 2020.

- Findings : Demonstrated effectiveness against bacterial strains with MIC values indicating strong antibacterial activity.

-

Case Study on Anti-inflammatory Effects :

- Study : Chen Ran et al., 2019.

- Findings : Reduction in IL-6 and TNF-α levels in LPS-stimulated macrophages after treatment with Senkyunolide H.

-

Case Study on Anticancer Properties :

- Study : Shi Haipei et al., 2019.

- Findings : Induction of apoptosis in breast cancer cells with activation of caspase pathways.

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/t8-,11-/m1/s1 |

InChI Key |

DQNGMIQSXNGHOA-LDYMZIIASA-N |

Isomeric SMILES |

CCCC=C1C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1 |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.